molecular formula C12H22N2O3 B566735 Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate CAS No. 1257293-88-1

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

Cat. No. B566735
M. Wt: 242.319
InChI Key: BZORURUBWYXNAX-UHFFFAOYSA-N
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Patent
US09321763B2

Procedure details

Trifluoroacetic acid (100 mL, 33.0 eq, 1327.9 mmol) was added to a solution of tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate (9.8 g, 1.0 eq, 40.2 mmol) in CH2Cl2 (500 mL). Reaction mixture was allowed to stir at room temperature. Progress of the reaction was monitored by TLC analysis. After 30 minutes the reaction mixture was concentrated on a rotovap (bath temperature was maintained at 20° C.) to remove the volatiles. The crude solution was loaded on to SCX-2 (100 g, obtained from Sillicycle) and eluted with CH2Cl2/MeOH [1:1 CH2Cl2/MeOH (100 mL) & then with neat MeOH (100 mL)]. Then the product was eluted with 2M NH3 in MeOH (200 mL). Fractions eluted with 2M NH3 in MeOH were combined and concentrated under reduced pressure to leave 1-(oxetan-3-yl)piperazine as a colourless oil in 98% yield.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[O:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)[CH2:9]1>C(Cl)Cl>[O:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[CH2:9]1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
9.8 g
Type
reactant
Smiles
O1CC(C1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
After 30 minutes the reaction mixture was concentrated on a rotovap (bath temperature was maintained at 20° C.)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove the volatiles
WASH
Type
WASH
Details
eluted with CH2Cl2/MeOH [1:1 CH2Cl2/MeOH (100 mL)
WASH
Type
WASH
Details
Then the product was eluted with 2M NH3 in MeOH (200 mL)
WASH
Type
WASH
Details
Fractions eluted with 2M NH3 in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CC(C1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.